molecular formula C7H7N3 B132443 Imidazo[1,2-a]pyridin-3-amine CAS No. 28036-33-1

Imidazo[1,2-a]pyridin-3-amine

Cat. No.: B132443
CAS No.: 28036-33-1
M. Wt: 133.15 g/mol
InChI Key: RTOFMMILZZGGNS-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse pharmacological activities and has been extensively studied for its potential applications in medicinal chemistry. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This unique structure imparts significant biological activity, making it a valuable scaffold in drug discovery and development.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-3-amine has been found to exhibit potent activity against various pathogens, particularly fungal pathogens like Candida spp . It has been suggested that the compound targets Sterol 14-alpha demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi .

Mode of Action

The compound interacts with its target, Sterol 14-alpha demethylase (CYP51), inhibiting the formation of ergosterol, an essential component of the fungal cell membrane . This disruption in ergosterol biosynthesis leads to changes in the cell membrane’s integrity and function, ultimately leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway. By inhibiting the enzyme Sterol 14-alpha demethylase (CYP51), the compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, affecting its fluidity and permeability, and causing cell death .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound have been analyzed in silico . .

Result of Action

The inhibition of ergosterol biosynthesis by this compound leads to potent antifungal activity. It has been shown to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL against Candida spp . This indicates that the compound can effectively inhibit the growth of these fungal pathogens at relatively low concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the three-component reaction involving an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide. This reaction proceeds via a [4 + 1] cycloaddition mechanism, yielding the desired imidazo[1,2-a]pyridine derivatives in good yields .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of β-cyclodextrin–SO3H as a catalyst in a three-component reaction has been reported to produce this compound derivatives efficiently . This method is advantageous due to its simplicity and the high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites on the imidazole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid, while reduction can produce this compound derivatives with various substituents .

Scientific Research Applications

Imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. It has shown significant activity against multidrug-resistant tuberculosis and various cancer cell lines .

Medicine: In medicine, this compound derivatives are being developed as therapeutic agents for the treatment of infectious diseases, cancer, and neurological disorders. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials, including optoelectronic devices and sensors. Its luminescent properties make it valuable for applications in imaging and diagnostics .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyrazine: Contains a pyrazine ring fused to an imidazole ring.

    Imidazo[1,5-a]pyridine: Contains a pyridine ring fused to an imidazole ring but with a different fusion pattern.

Uniqueness: Imidazo[1,2-a]pyridin-3-amine is unique due to its specific fusion pattern and the presence of an amine group at the 3-position. This structural feature imparts distinct biological activities and makes it a versatile scaffold for drug discovery and development.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOFMMILZZGGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330753
Record name imidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28036-33-1
Record name imidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminoimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of amino-pyridine derivative Gen-1 (1 eq.) in toluene are added the aldehyde RzCHO (1 eq.) and benzotriazole (1 eq.). The mixture is stirred at r.t. overnight. Additional aldehyde reagent (0.06 eq.) and benzotriazole (0.06 eq.) are added. After 4 h stirring, potassium cyanide (1.2 eq.) is added, followed by EtOH. The reaction mixture is stirred at r.t. for 5 days. The crude product mixture is then quenched with a 3 M NaOH solution. Solvents are evaporated carefully in vacuo. The residue is diluted with water and EtOAc. The aqueous layer is extracted with EtOAc. The combined organic layers are washed with water and brine, dried over Na2SO4 and concentrated in vacuo. The crude product mixture is dissolved in EtOH and carefully added to a solution of acetyl chloride (2.1 eq.) in EtOH at 0° C. The resulting reaction mixture is stirred at r.t. overnight and then concentrated to dryness to afford the corresponding imidazo[1,2-a]pyridin-3-ylamine as hydrochloride salt.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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